molecular formula C20H17ClN2OS B2940812 (2E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-[(4-methylphenyl)amino]prop-2-en-1-one CAS No. 478041-05-3

(2E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-[(4-methylphenyl)amino]prop-2-en-1-one

Cat. No.: B2940812
CAS No.: 478041-05-3
M. Wt: 368.88
InChI Key: RGODSCJAJSXRHK-VAWYXSNFSA-N
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Description

The compound (2E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-[(4-methylphenyl)amino]prop-2-en-1-one is a synthetic organic molecule that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-[(4-methylphenyl)amino]prop-2-en-1-one typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.

    Substitution Reactions:

    Condensation Reaction: The final step involves the condensation of the thiazole derivative with an appropriate amine to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the phenyl groups.

    Reduction: Reduction reactions could target the double bond in the prop-2-en-1-one moiety.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

Biologically, thiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound could be investigated for similar activities.

Medicine

In medicine, the compound might be explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (2E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-[(4-methylphenyl)amino]prop-2-en-1-one would depend on its specific biological target. Generally, thiazole derivatives interact with enzymes or receptors, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-[(4-methylphenyl)amino]prop-2-en-1-one
  • This compound

Uniqueness

This compound’s uniqueness lies in its specific substitution pattern on the thiazole ring and the presence of both chlorophenyl and methylphenyl groups. These structural features may confer distinct biological activities compared to other thiazole derivatives.

Properties

IUPAC Name

(E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(4-methylanilino)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2OS/c1-13-3-9-17(10-4-13)22-12-11-18(24)19-14(2)23-20(25-19)15-5-7-16(21)8-6-15/h3-12,22H,1-2H3/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGODSCJAJSXRHK-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC=CC(=O)C2=C(N=C(S2)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N/C=C/C(=O)C2=C(N=C(S2)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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